molecular formula C22H26N2O4S B2549711 8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896377-99-4

8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2549711
CAS No.: 896377-99-4
M. Wt: 414.52
InChI Key: BFMPZESRDAPSAK-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct groups:

  • 8-position: A 2-methylbenzoyl (ortho-methyl-substituted benzoyl) moiety.
  • 4-position: A 4-methylbenzenesulfonyl (tosyl) group.

The spirocyclic scaffold confers conformational rigidity, while the substituents modulate electronic and steric properties.

Properties

IUPAC Name

(2-methylphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-17-7-9-19(10-8-17)29(26,27)24-15-16-28-22(24)11-13-23(14-12-22)21(25)20-6-4-3-5-18(20)2/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMPZESRDAPSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” typically involves multi-step organic reactions. The starting materials might include 2-methylbenzoic acid, 4-methylbenzenesulfonyl chloride, and appropriate amines. The synthesis could involve:

    Formation of the spirocyclic core: This might be achieved through a cyclization reaction involving the amine and a suitable electrophile.

    Introduction of functional groups: The benzoyl and sulfonyl groups could be introduced through acylation and sulfonylation reactions, respectively.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound could be investigated for its potential pharmacological properties. The presence of benzoyl and sulfonyl groups might confer biological activity, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance reaction efficiency.

Mechanism of Action

The mechanism of action of “8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-methylbenzoyl (8), 4-methylbenzenesulfonyl (4) C22H24N2O4S 412.50 High lipophilicity; steric hindrance at 8-position
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-methoxyphenylsulfonyl (4), methylsulfonyl (8) C15H22N2O6S2 390.47 Higher polarity due to methoxy and sulfonyl groups
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone Cyclopropylcarbonyl (4), 6-fluoropyridinyl (8) C17H19FN3O2 316.36 Fluorine enhances metabolic stability; pyridine enables π-π interactions
4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-methylbenzenesulfonyl (4), H (8) C14H20N2O3S 296.39 Lower molecular weight; reduced steric bulk
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 2,5-dimethylbenzenesulfonyl (8), tosyl (4) C22H28N2O5S2 464.60 Dual sulfonyl groups increase polarity and hydrogen-bonding capacity
Key Observations:
  • Lipophilicity : The target compound’s benzoyl group reduces polarity compared to sulfonyl-only analogues (e.g., ), favoring membrane permeability.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in , nitro in ) increase polarity, whereas electron-donating groups (e.g., methoxy in ) alter electronic distribution.

Biological Activity

The compound 8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspirodecane family, characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological properties, and potential applications based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from 2-methylbenzoic acid and 4-methylbenzenesulfonyl chloride . The synthetic route can be summarized as follows:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions involving suitable amines.
  • Introduction of Functional Groups : Acylation and sulfonylation reactions introduce the benzoyl and sulfonyl groups respectively.

Key Synthetic Steps

StepReaction TypeDescription
1CyclizationFormation of spirocyclic structure
2AcylationIntroduction of benzoyl group
3SulfonylationIntroduction of sulfonyl group

The mechanism of action for This compound is believed to involve interactions with various molecular targets, including enzymes and receptors that modulate biological pathways such as signal transduction and metabolic processes.

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds within the diazaspirodecane family:

  • Antihypertensive Activity : Research on similar compounds has shown that certain derivatives exhibit significant antihypertensive effects by acting as alpha-adrenergic blockers. For instance, compounds structurally related to diazaspirodecane have been tested in spontaneous hypertensive rat models, demonstrating their ability to lower blood pressure without significant side effects like orthostatic hypotension .
  • Neuroactive Properties : Some derivatives have shown promise in neuropharmacology, indicating potential applications in treating neurological disorders .

Case Studies

  • Study on Antihypertensive Effects : A series of 8-substituted diazaspirodecane derivatives were screened for antihypertensive activity in animal models. The most active compounds were those with specific substitutions at the 4-position, which enhanced their efficacy as alpha-adrenergic antagonists .
  • Neuroactivity Investigation : In a separate study focusing on neuroactive properties, compounds similar to This compound were evaluated for their effects on neurotransmitter release and receptor modulation in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of This compound , it is essential to compare it with other spirocyclic compounds:

Compound NameStructure FeaturesBiological Activity
6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]decaneContains sulfur; different reactivity profileAntihypertensive
1-Oxa-2,8-diazaspiro[4.5]decanSimpler structure; base for modificationsLimited activity

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